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Compound of Interest

Compound Name: BC21

Cat. No.: B15544010 Get Quote

Technical Support Center: Compound 21
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance to minimize variability in experimental results when

working with Compound 21 (C21).

Frequently Asked Questions (FAQs)
Q1: What is Compound 21 and what is its primary mechanism of action?

A1: Compound 21 (C21) is a selective non-peptide agonist for the Angiotensin II Type 2 (AT2)

receptor.[1][2][3] Its chemical name is N-[[3-[4-(1H-imidazol-1-ylmethyl)phenyl]-5-(2-

methylpropyl)-2-thienyl]sulfonyl]-carbamic acid, butyl ester.[2] It is widely used to study the

therapeutic potential of AT2 receptor activation in various disease models, including

cardiovascular and neurological disorders.[1] C21 is also utilized as a designer drug for

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically for

muscarinic-based DREADDs.

Q2: What are the known off-target effects of Compound 21 that could contribute to

experimental variability?

A2: While C21 is a selective AT2 receptor agonist, several studies have reported off-target

effects that are a significant source of experimental variability. These effects can be dose-

dependent and may vary by species and gender. Reported off-target effects include:
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AT1 Receptor Stimulation: In some vascular preparations, C21 has been shown to cause

vasoconstriction through Angiotensin II Type 1 (AT1) receptor stimulation.

Muscarinic Receptor Antagonism: C21 can act as an antagonist at muscarinic M3 receptors,

which can, for example, inhibit bladder smooth muscle contraction.

Broad GPCR Interaction: Radioligand binding assays have indicated that C21 can bind to a

range of endogenous G protein-coupled receptors (GPCRs).

DREADD-independent neuronal activation: At higher doses (e.g., 1 mg/kg in rats), C21 can

induce neuronal activation in the absence of DREADD expression.

Q3: How should I prepare and store Compound 21 to ensure its stability and solubility?

A3: Proper handling of C21 is crucial for consistent experimental outcomes. For the

dihydrochloride salt of Compound 21, which is water-soluble:

Solubility: It is readily soluble in water up to a concentration of 100 mM. For the standard

form, DMSO is a suitable solvent.

Stock Solutions: It is recommended to prepare fresh solutions for immediate use. If storage

is necessary, aliquot the solution into tightly sealed vials and store at -20°C for up to one

month.

Stability: In aqueous solution at room temperature, the purity of C21 can decrease over time.

It is best to use solutions within 48 hours of preparation. The solid form is stable when stored

at -20°C.
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Issue Possible Cause Recommended Solution

High variability between

experimental replicates
Off-target effects of C21.

Conduct dose-response

studies to determine the

optimal concentration that

elicits the desired AT2R-

mediated effect without

significant off-target activity.

Include appropriate controls,

such as co-administration with

an AT2 receptor antagonist

(e.g., PD123319) to confirm

the observed effects are AT2R-

mediated. For DREADD

experiments, include a control

group of animals not

expressing the DREADD

receptor but receiving C21.

Unexpected physiological

responses (e.g., changes in

blood pressure, diuresis)

C21 can have AT2R-

independent effects on

vascular tone and renal

function.

Carefully monitor relevant

physiological parameters. The

observed effects of C21 on

blood pressure can vary,

ranging from decreases to

increases. Be aware that C21

can induce acute diuresis in

wild-type mice at doses of 1.0-

3.0 mg/kg.

Precipitation of C21 in cell

culture media

Poor solubility of the non-salt

form in aqueous solutions.

If not using the water-soluble

dihydrochloride salt, prepare a

high-concentration stock

solution in DMSO and then

dilute it stepwise into the pre-

warmed culture medium

(37°C). Ensure the final DMSO

concentration is low (typically ≤

0.5%) to avoid cytotoxicity.
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Inconsistent results in vivo

Differences in drug metabolism

and off-target effects between

sexes.

Be aware that the effects of

C21 can differ between male

and female animals. It is

advisable to include both

sexes in your study design or

to state the sex of the animals

used.

Experimental Protocols
In Vitro Endothelial Cell Inflammation Assay
This protocol is adapted from studies investigating the anti-inflammatory effects of C21 on

endothelial cells.

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate

endothelial cell growth medium.

Pre-treatment: Pre-incubate HUVECs with varying concentrations of Compound 21 (e.g.,

10⁻¹¹ to 10⁻³ M) for a specified period (e.g., 1 hour). To confirm AT2R specificity, a separate

group of cells can be co-incubated with an AT2R antagonist (e.g., PD123319).

Inflammatory Stimulation: Induce an inflammatory response by adding TNF-α (e.g., 10

ng/mL) to the culture medium and incubate for a defined time (e.g., 4-24 hours).

Endpoint Analysis: Assess inflammatory markers such as the expression of adhesion

molecules (e.g., ICAM-1), cytokine production (e.g., IL-6, CCL2) via qPCR, ELISA, or

Western blot. Monocyte adhesion assays can also be performed.

In Vivo Murine Model of Traumatic Brain Injury (TBI)
This protocol is based on a study evaluating the neuroprotective effects of C21 following TBI in

mice.

Animal Model: Induce a unilateral cortical impact injury in adult C57BL/6 mice.
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Compound 21 Administration: Administer C21 intraperitoneally (i.p.) at a dose of 0.03 mg/kg

at 1 and 3 hours post-TBI.

Neurological Assessment: Evaluate neurological deficits at 24 hours post-TBI using a

standardized neurological severity score (NSS).

Tissue Analysis: At the experimental endpoint, sacrifice the animals and collect brain tissue

from the pericontusional area for analysis of inflammatory and apoptotic markers (e.g., TNF-

α, IL-1β, caspase-3) by immunoblotting or immunohistochemistry.

Data Presentation
Table 1: In Vitro and In Vivo Dosing of Compound 21
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Application Model
Concentration/

Dose
Key Findings Reference

Neurite

Outgrowth
NG108-15 cells 0.1 µM

Induction of

neurite outgrowth

Blood Pressure

Reduction

Spontaneously

Hypertensive

Rats

0.05 mg/kg

Reduction in

mean arterial

blood pressure

Pulmonary

Hypertension
Rat Model 0.03 mg/kg

Reduction in

right ventricle

hypertrophy and

fibrosis

Cerebral

Ischemia
Mouse Model 0.03 mg/kg

Increased

survival and

reduced

neurological

deficits

Endothelial

Inflammation
HUVECs 100 µM

Reduction of

TNF-α-induced

gene and protein

expression

Traumatic Brain

Injury
Mouse Model 0.03 mg/kg (i.p.)

Attenuation of

neurological

deficits and

inflammation

DREADD

Activation
Rats 0.5 mg/kg (i.p.)

Selective

activation of

hM4Di without

off-target effects

in males

DREADD Off-

Target Effect
Rats 1 mg/kg (i.p.)

Increased nigral

neuron activity in

control animals
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Visualizations
Signaling Pathway of Compound 21 via the AT2
Receptor
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Compound 21-Mediated AT2 Receptor Signaling
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Caption: Signaling pathway of Compound 21 via the AT2 receptor.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15544010?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Investigating Off-Target
Effects

Workflow to Mitigate Variability from Off-Target Effects
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Caption: Experimental workflow for identifying off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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